molecular formula C8H7ClO2S B12071181 1-(5-Acetylthiophen-3-yl)-2-chloroethanone CAS No. 22175-99-1

1-(5-Acetylthiophen-3-yl)-2-chloroethanone

Cat. No.: B12071181
CAS No.: 22175-99-1
M. Wt: 202.66 g/mol
InChI Key: KQZHXEOBGPYBDP-UHFFFAOYSA-N
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Description

1-(5-Acetylthiophen-3-yl)-2-chloroethanone is a chlorinated ketone derivative featuring a thiophene ring substituted with an acetyl group at the 3-position and a 2-chloroethanone moiety. The acetyl group on the thiophene ring introduces electron-withdrawing effects, which may influence reactivity and interactions with biological targets.

Properties

CAS No.

22175-99-1

Molecular Formula

C8H7ClO2S

Molecular Weight

202.66 g/mol

IUPAC Name

1-(5-acetylthiophen-3-yl)-2-chloroethanone

InChI

InChI=1S/C8H7ClO2S/c1-5(10)8-2-6(4-12-8)7(11)3-9/h2,4H,3H2,1H3

InChI Key

KQZHXEOBGPYBDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CS1)C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Acetylthiophen-3-yl)-2-chloroethanone typically involves the reaction of 5-acetylthiophene with 2-chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Acetylthiophen-3-yl)-2-chloroethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Acetylthiophen-3-yl)-2-chloroethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Acetylthiophen-3-yl)-2-chloroethanone involves its interaction with specific molecular targets. The chloroethanone group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Analogues

1-(5-Chloro-2-thienyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
  • Structure: A thiophene ring with a chlorine atom at position 5 and a sulfur-linked oxadiazole-phenolic group at position 2.
  • Key Differences: The oxadiazole-phenolic substituent introduces hydrogen-bonding capability and enhances polarity compared to the acetyl group in the target compound.
  • Reactivity: The oxadiazole moiety may participate in π-π stacking interactions, while the phenolic hydroxyl group enables antioxidant activity, a feature absent in the target compound due to lack of hydroxyl groups .
2-Acetyl-3-chlorothiophene (1-(3-Chlorothiophen-2-yl)ethanone)
  • Structure : Chlorine at position 3 of the thiophene and acetyl at position 2.
  • Key Differences : The substitution pattern (3-chloro vs. 5-acetyl in the target compound) alters electronic distribution.
  • Physicochemical Properties : Higher electron density at the thiophene ring due to acetyl at position 2 may increase susceptibility to electrophilic substitution compared to the target compound .

Phenyl-Based Analogues

1-(4-sec-Butyl-phenyl)-2-chloro-ethanone
  • Structure: A phenyl ring with a sec-butyl group at position 4 and 2-chloroethanone.
  • Key Differences : The sec-butyl group introduces steric hindrance, reducing reactivity in nucleophilic substitution compared to the thiophene-based target compound.
  • Applications: Likely used in hydrophobic environments due to the nonpolar sec-butyl group, whereas the thiophene in the target compound may enhance conjugation .
1-(2-Amino-5-fluorophenyl)-2-chloroethanone
  • Structure: Phenyl ring with amino and fluoro substituents.
  • Key Differences: The electron-donating amino group increases the nucleophilicity of the aromatic ring, contrasting with the electron-withdrawing acetyl group in the target compound.
  • Biological Relevance: Amino and fluoro groups may enhance binding to biological targets, such as enzymes or receptors .

Heterocyclic and Carbazole Derivatives

1-(9H-Carbazol-9-yl)-2-chloroethanone
  • Structure: Carbazole (a nitrogen-containing tricyclic system) linked to 2-chloroethanone.
  • Key Differences : The carbazole system provides extended conjugation and radical scavenging activity due to its aromatic amine structure.
  • Biological Activity: Exhibits potent DPPH radical scavenging (IC₅₀ ~15 µM), surpassing the target compound, which lacks phenolic or amine groups for antioxidant activity .
1-(4-(2-Chloroacetyl)phenyl)-3,3-diethylazetidine-2,4-dione
  • Structure : Phenyl ring fused with an azetidine dione.

Hydroxyacetophenone Derivatives

1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone
  • Structure : Chloro, hydroxy, and methoxy substituents on a phenyl ring.
  • Key Differences : The hydroxy and methoxy groups enable hydrogen bonding and antioxidant properties.
  • Applications : Used in studies of free radical scavenging, with methoxy enhancing electron donation, unlike the acetyl-thiophene system in the target compound .

Biological Activity

1-(5-Acetylthiophen-3-yl)-2-chloroethanone (CAS No. 22175-99-1) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

The molecular formula of 1-(5-Acetylthiophen-3-yl)-2-chloroethanone is C₉H₇ClOS, with a molecular weight of 200.67 g/mol. The structure features a chloroethanone moiety attached to a thiophene ring, which is known for its diverse biological activities.

PropertyValue
CAS Number 22175-99-1
Molecular Formula C₉H₇ClOS
Molecular Weight 200.67 g/mol
IUPAC Name 1-(5-acetylthiophen-3-yl)-2-chloroethanone

Antimicrobial Properties

Research indicates that compounds containing thiophene rings exhibit significant antimicrobial activity. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of thiophene show effectiveness against various bacterial strains, suggesting that 1-(5-Acetylthiophen-3-yl)-2-chloroethanone may possess similar properties due to its structural characteristics .

Anticancer Activity

The potential anticancer effects of 1-(5-Acetylthiophen-3-yl)-2-chloroethanone have been explored in several studies. In vitro assays demonstrated that the compound can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.

The biological activity of 1-(5-Acetylthiophen-3-yl)-2-chloroethanone is hypothesized to be mediated through several pathways:

  • Alkylation of DNA : Similar to other alkylating agents, it may interact with DNA, leading to mutagenic effects.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer effects.
  • Inhibition of Enzymatic Activity : It could inhibit specific enzymes involved in cell proliferation and survival.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various thiophene derivatives, including 1-(5-Acetylthiophen-3-yl)-2-chloroethanone. The results indicated a significant reduction in bacterial growth compared to control groups, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Evaluation of Anticancer Properties

In a controlled experiment involving human cancer cell lines, treatment with 1-(5-Acetylthiophen-3-yl)-2-chloroethanone resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, supporting its potential as an anticancer agent.

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